molecular formula C13H14O4 B13005742 Methyl 3-acetyl-4-(allyloxy)benzoate

Methyl 3-acetyl-4-(allyloxy)benzoate

Cat. No.: B13005742
M. Wt: 234.25 g/mol
InChI Key: MDHXASZLOVFHAB-UHFFFAOYSA-N
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Description

Methyl 3-acetyl-4-(allyloxy)benzoate is an organic compound with the molecular formula C13H14O4. It is a derivative of benzoic acid and features both acetyl and allyloxy functional groups. This compound is used in various chemical research and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-acetyl-4-(allyloxy)benzoate typically involves the esterification of 3-acetyl-4-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The allyloxy group is introduced through an etherification reaction using allyl bromide and a base such as potassium carbonate. The reaction conditions often include refluxing the mixture in an appropriate solvent like acetone or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-acetyl-4-(allyloxy)benzoate undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The allyloxy group can undergo nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) for nucleophilic substitution.

Major Products

    Oxidation: 3-acetyl-4-carboxybenzoic acid.

    Reduction: Methyl 3-acetyl-4-(hydroxy)benzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-acetyl-4-(allyloxy)benzoate is utilized in several scientific research fields:

    Chemistry: As a precursor in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: Potential use in drug development due to its structural similarity to biologically active compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-acetyl-4-(allyloxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can act as an electrophile, facilitating reactions with nucleophilic sites on proteins or other biomolecules. The allyloxy group can participate in various chemical reactions, enhancing the compound’s reactivity and versatility.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-acetyl-4-hydroxybenzoate
  • Methyl 3-acetyl-4-methoxybenzoate
  • Methyl 3-acetyl-4-ethoxybenzoate

Uniqueness

Methyl 3-acetyl-4-(allyloxy)benzoate is unique due to the presence of the allyloxy group, which provides additional reactivity compared to its analogs. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.

Properties

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

methyl 3-acetyl-4-prop-2-enoxybenzoate

InChI

InChI=1S/C13H14O4/c1-4-7-17-12-6-5-10(13(15)16-3)8-11(12)9(2)14/h4-6,8H,1,7H2,2-3H3

InChI Key

MDHXASZLOVFHAB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)C(=O)OC)OCC=C

Origin of Product

United States

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